molecular formula C12H16N2O3 B14897495 Ethyl (2-(benzylamino)-2-oxoethyl)carbamate

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate

Cat. No.: B14897495
M. Wt: 236.27 g/mol
InChI Key: KYRUKXRXSBMQOZ-UHFFFAOYSA-N
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Description

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its unique chemical structure, which includes an ethyl ester group, a benzylamino group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(benzylamino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl chloroformate to yield the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-(benzylamino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate can be compared with other carbamate compounds, such as:

  • Methyl carbamate
  • Phenyl carbamate
  • Benzyl carbamate

These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl N-[2-(benzylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(16)14-9-11(15)13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16)

InChI Key

KYRUKXRXSBMQOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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